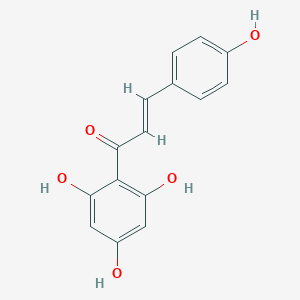

(E)-Naringenin chalcone

Description

Naringenin chalcone has been reported in Humulus lupulus, Populus szechuanica, and other organisms with data available.

RN given refers to cpd with unspecified stereoisomer & from CA Vol 92 Form Index; RN for cpd not in Chemline 7/6/83; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMWTPYORBCMF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043553 | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25515-46-2, 73692-50-9, 5071-40-9 | |

| Record name | Naringenin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naringenin chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-Naringenin Chalcone Biosynthesis: A Technical Guide for Researchers

Introduction

(E)-Naringenin chalcone (B49325), a natural chalconoid, is a pivotal precursor in the biosynthesis of a wide array of flavonoids and isoflavonoids in plants. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the intricacies of the (E)-naringenin chalcone biosynthesis pathway is paramount for its targeted production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative data, regulatory mechanisms, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Biosynthesis Pathway

The biosynthesis of (E)-naringenin chalcone is a well-characterized segment of the general phenylpropanoid pathway. It commences with the amino acid L-phenylalanine and proceeds through a series of four key enzymatic reactions.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine by PAL to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This is the committed step for flavonoid biosynthesis. CHS, a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form (E)-naringenin chalcone.

Quantitative Data

The efficiency of the biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for enzymes from various plant sources.

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 28 ± 3 | 1.8 ± 0.1 | |

| 4CL | Arabidopsis thaliana | p-Coumaric Acid | 130 ± 20 | 0.83 | |

| CHS | Gerbera hybrida | p-Coumaroyl-CoA | 1.8 ± 0.2 | 1.9 ± 0.1 | |

| CHS | Gerbera hybrida | Malonyl-CoA | 3.5 ± 0.4 | - | |

| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 0.04 |

Regulatory Mechanisms

The biosynthesis of (E)-naringenin chalcone is tightly regulated at the transcriptional level in response to various developmental and environmental cues, such as UV radiation, pathogen attack, and nutrient availability. This regulation is primarily mediated by a complex interplay of transcription factors.

In many plants, the expression of flavonoid biosynthesis genes, including CHS, is controlled by the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. Environmental stimuli, like UV-B light or elicitors like jasmonic acid, can trigger signaling cascades that lead to the activation of the MBW complex, thereby upregulating the expression of pathway genes and leading to the accumulation of flavonoids.

Experimental Protocols

Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol outlines a spectrophotometric method to determine CHS activity by measuring the formation of (E)-naringenin chalcone.

a) Protein Extraction:

-

Homogenize 100 mg of plant tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).

b) Enzyme Assay:

-

Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, and 30 µM malonyl-CoA.

-

Initiate the reaction by adding 20-50 µg of the crude protein extract to a final volume of 200 µL.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the chalcone product by adding 200 µL of ethyl acetate (B1210297) and vortexing.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate and redissolve the residue in 50 µL of methanol (B129727).

-

Quantify the naringenin chalcone product by measuring absorbance at approximately 370 nm or by HPLC analysis.

HPLC Quantification of (E)-Naringenin Chalcone

This method allows for the separation and quantification of naringenin chalcone from plant extracts or enzyme assays.

a) Sample Preparation:

-

For plant tissue, perform a methanol extraction. Lyophilize and grind ~50 mg of tissue and extract with 1.5 mL of 80% methanol overnight at 4°C.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

-

For enzyme assays, use the final redissolved sample from the protocol above.

b) HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient might be: 5% B to 60% B over 30 minutes, followed by a wash and re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or UV-Vis detector set at 370 nm.

-

Quantification: Create a standard curve using an authentic (E)-naringenin chalcone standard of known concentrations.

The biosynthesis of (E)-naringenin chalcone is a fundamental pathway that serves as a gateway to the vast diversity of flavonoid compounds. A thorough understanding of its enzymes, kinetics, and regulatory networks is essential for leveraging this pathway in metabolic engineering and synthetic biology applications. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore, quantify, and manipulate this crucial metabolic route for applications in drug development and biotechnology.

(E)-Naringenin Chalcone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Naringenin chalcone (B49325), a naturally occurring open-chain flavonoid, is a biosynthetic precursor to the more widely known flavanone, naringenin (B18129). It is gaining significant attention in the scientific community for its diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-allergic, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the primary natural sources of (E)-naringenin chalcone, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. All quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources of (E)-Naringenin Chalcone

(E)-Naringenin chalcone is found in a variety of plants, where it serves as an intermediate in flavonoid biosynthesis.[1] While it is present in several species, its accumulation to appreciable levels is less common. The most significant and well-documented dietary source of (E)-naringenin chalcone is the tomato (Solanum lycopersicum), particularly in the peel.[3][4] Other reported, albeit less concentrated, sources include citrus fruits (like oranges and grapefruit), apples, licorice, and fingerroot.[5]

Quantitative Data on Natural Abundance

The concentration of (E)-naringenin chalcone can vary significantly depending on the plant species, cultivar, and environmental conditions. The following table summarizes the reported quantities in its most prominent natural source.

| Natural Source | Plant Part | Compound | Concentration (mg/kg fresh weight) | Reference(s) |

| Cherry Tomatoes (Solanum lycopersicum) | Whole Fruit | (E)-Naringenin Chalcone | 57.8 | [3] |

| Cherry Tomatoes (Solanum lycopersicum) | Whole Fruit | Naringenin | 0.6 | [3] |

| Cherry Tomatoes (Solanum lycopersicum) | Whole Fruit | Naringin | 649 | [3] |

Isolation and Purification of (E)-Naringenin Chalcone

The isolation of (E)-naringenin chalcone from its natural sources, primarily tomato peel, involves extraction with organic solvents followed by chromatographic purification and recrystallization. The following protocols are a composite of methodologies described in the scientific literature.

Experimental Protocol: Extraction from Tomato Peel

This protocol is adapted from methodologies for polyphenol extraction from tomato byproducts.[6]

-

Sample Preparation: Fresh cherry tomatoes are washed, and the peels are manually separated from the flesh and seeds. The peels are then lyophilized (freeze-dried) for 48 hours and ground into a fine powder.

-

Solid-Liquid Extraction:

-

0.5 g of the dried tomato peel powder is suspended in 30 mL of an ethanol (B145695)/water mixture (75:25, v/v).

-

The suspension is stirred continuously at 40°C for a specified duration (e.g., 2 hours) to facilitate the extraction of polyphenols.

-

The mixture is then centrifuged at 3500 rpm for 15 minutes.

-

The supernatant is collected and filtered through a 0.22-μm membrane filter.

-

-

Solvent Evaporation: The filtered extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol and water, yielding a crude extract rich in (E)-naringenin chalcone.

Experimental Protocol: Purification by Column Chromatography

This protocol is a general method for the purification of chalcones using silica (B1680970) gel column chromatography.[5][7][8][9][10]

-

Stationary Phase Preparation: A glass column is packed with silica gel (60-120 mesh) using a wet slurry method with a non-polar solvent such as hexane (B92381).

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a mixture of hexane and ethyl acetate (B1210297) (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1 v/v) mobile phase and visualized under UV light (254 nm).[11] Fractions containing the compound of interest (identified by its Rf value) are pooled.

-

Solvent Removal: The solvent from the pooled fractions is evaporated under reduced pressure to yield the purified (E)-naringenin chalcone.

Experimental Protocol: Recrystallization

This final purification step is based on general chalcone recrystallization methods.[11][12]

-

Solvent Selection: The purified (E)-naringenin chalcone is dissolved in a minimal amount of hot 95% ethanol (approximately 5 mL per gram of chalcone) at a temperature around 50°C.

-

Crystallization: The solution is allowed to cool slowly to room temperature. The formation of crystals is initiated, and the process is completed by placing the solution in a refrigerator at 4°C for about 20 minutes.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold 95% ethanol, and dried in a desiccator to yield pure (E)-naringenin chalcone.

Visualization of the Isolation Workflow

Caption: General workflow for the isolation and purification of (E)-Naringenin Chalcone.

Key Signaling Pathways Modulated by (E)-Naringenin Chalcone

(E)-Naringenin chalcone exerts its biological effects by modulating several key cellular signaling pathways. Its α,β-unsaturated carbonyl system is a key structural feature that allows it to interact with cellular targets.[13]

The Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. (E)-Naringenin chalcone, being a Michael acceptor, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[13] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. econtent.hogrefe.com [econtent.hogrefe.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of the Polyphenolic Profile in Tomato (Lycopersicon esculentum P. Mill) Peel and Seeds by LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jetir.org [jetir.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 17. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (E)-Naringenin Chalcone: A Technical Guide for Researchers

(E)-Naringenin chalcone (B49325), a vibrant yellow flavonoid and a key intermediate in flavonol biosynthesis, has emerged as a molecule of significant pharmacological interest.[1] Primarily found in tomatoes and citrus fruits, this open-chain precursor to naringenin (B18129) demonstrates a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This technical guide provides an in-depth overview of the core biological activities of (E)-Naringenin chalcone, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and drug development professionals.

Antioxidant Activity

The antioxidant capacity of (E)-Naringenin chalcone is a cornerstone of its protective effects. It effectively scavenges free radicals, a mechanism attributed to its chemical structure which allows for hydrogen atom or electron donation to neutralize reactive oxygen species (ROS).[4][5] This activity helps mitigate oxidative stress, a key pathological factor in numerous chronic diseases.

Quantitative Data: Radical Scavenging Activity

Comparative studies have demonstrated the potent antioxidant potential of Naringenin chalcone (NAC). In colorimetric analyses, the IC50 values, which represent the concentration required to scavenge 50% of free radicals, showed a clear hierarchy of potency.[4]

| Compound | Assay | IC50 Value | Reference |

| (E)-Naringenin Chalcone (NAC) | DPPH | Lower than Apigenin & Naringenin | [4] |

| Chalcone Derivative 1 | DPPH | 8.22 µg/mL | [6] |

| Chalcone Derivative 2 | DPPH | 6.89 µg/mL | [6] |

| Chalcone Derivative 3 | DPPH | 3.39 µg/mL | [6] |

| Ascorbic Acid (Standard) | DPPH | 2.17 µg/mL | [6] |

Note: The table includes data for related chalcone derivatives to provide context for the antioxidant potency within this chemical class.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the spectrophotometric method for determining antioxidant activity by measuring the scavenging of the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.[7][8][9]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 1 mg/mL) in ethanol (B145695) or methanol. Protect from light.[7]

-

Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of (E)-Naringenin chalcone (e.g., 1 mg/mL) in a suitable solvent (ethanol or DMSO).

-

Generate a series of dilutions of the test compound (e.g., 10, 20, 40, 80, 100 µg/mL).

-

Prepare a positive control, such as Ascorbic Acid, using the same dilution series.[7]

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH working solution (e.g., 100 µL).

-

Add an equal volume of the various dilutions of the test compound, positive control, or blank solvent (e.g., 100 µL).

-

Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each sample at 517 nm using a microplate reader or spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualization: DPPH Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Antioxidant Properties of (E)-Naringenin Chalcone: A Technical Guide

(E)-Naringenin chalcone (B49325) (NAC) , a precursor to the flavonoid naringenin (B18129), has garnered significant interest within the scientific community for its potent antioxidant properties. This open-chain flavonoid demonstrates a remarkable capacity to neutralize free radicals and modulate cellular antioxidant defense mechanisms, positioning it as a promising candidate for further investigation in drug development and nutritional science. This technical guide provides an in-depth overview of the antioxidant characteristics of (E)-Naringenin chalcone, detailing its mechanisms of action, quantitative antioxidant activity, and the experimental protocols for its evaluation.

Mechanisms of Antioxidant Action

(E)-Naringenin chalcone exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect cellular antioxidant pathway modulation.

1.1. Direct Radical Scavenging

NAC can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).[1][2] The phenolic hydroxyl groups on its A and B rings act as hydrogen donors, stabilizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The α,β-unsaturated carbonyl system in the chalcone backbone also contributes to its radical scavenging ability.[2]

1.2. Modulation of Cellular Antioxidant Pathways

A key indirect mechanism of NAC's antioxidant activity involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway .[3][4][5][6] Chalcones, including NAC, are recognized as Michael acceptors and can react with cysteine residues on Keap1.[3][6] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus.[3][5][6] In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][7][8] This upregulation of endogenous antioxidant defenses provides a sustained protective effect against oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacity of (E)-Naringenin chalcone has been quantified using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct IC50 values for (E)-Naringenin chalcone are not always available in the literature; however, comparative studies indicate its superior antioxidant potential relative to its cyclized form, naringenin.[2]

Table 1: Radical Scavenging Activity of Naringenin (for comparative reference)

| Assay | Test System | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | Methanolic solution | 264.44 | Vitamin C | 120.10 |

| ABTS Radical Scavenging | Aqueous buffer | 282 µg/mL* | Trolox | - |

| Hydroxyl Radical Scavenging | - | 185.6 | Vitamin C | - |

| Nitric Oxide Radical Scavenging | - | 185.6 | Vitamin C | 130.42 |

| Lipid Peroxidation Inhibition | Mouse brain homogenate | - | - | - |

*Note: The original data was presented in µg/mL. Conversion to µM requires the molecular weight of naringenin (272.25 g/mol ).[9]

In antioxidant colorimetric analyses, the IC50 values increased in the order NAC < apigenin (B1666066) < naringenin, indicating that naringenin chalcone has a higher antioxidant potential than naringenin.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of (E)-Naringenin chalcone are provided below.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Equipment:

-

(E)-Naringenin chalcone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (or Trolox) as a positive control

-

UV-Vis Spectrophotometer

-

96-well microplate (optional)

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of (E)-Naringenin chalcone and the positive control (e.g., ascorbic acid) in methanol.

-

Add a fixed volume of the DPPH solution to each dilution of the test compound and the control in a test tube or a 96-well plate.

-

A blank sample containing only methanol and the DPPH solution is also prepared.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[10][11]

-

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagents and Equipment:

-

(E)-Naringenin chalcone

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (or ascorbic acid) as a positive control

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of (E)-Naringenin chalcone and the positive control (e.g., Trolox) in the appropriate solvent.

-

Add a small volume of the diluted test compound or control to a larger volume of the diluted ABTS•+ solution.

-

The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated using a similar formula to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample. The IC50 value can also be determined.[12][13]

-

3.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Equipment:

-

(E)-Naringenin chalcone

-

FRAP reagent (containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer, pH 3.6)

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.

-

Prepare a series of dilutions of (E)-Naringenin chalcone and a standard solution of FeSO₄.

-

Add a small volume of the test sample or standard to a larger volume of the FRAP reagent.

-

The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

-

The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

-

A standard curve is generated using the absorbance values of the FeSO₄ solutions.

-

The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).[14][15][16]

-

3.4. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[17]

-

Reagents and Equipment:

-

(E)-Naringenin chalcone

-

Human hepatocarcinoma (HepG2) or other suitable cell line

-

Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator

-

Quercetin as a standard

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HepG2 cells in a 96-well microplate and allow them to attach and grow for 24 hours.

-

Remove the growth medium and wash the cells with a suitable buffer.

-

Treat the cells with various concentrations of (E)-Naringenin chalcone or the standard (quercetin) along with the DCFH-DA probe for a specific incubation period (e.g., 1 hour).

-

After incubation, wash the cells to remove the compounds and the probe from the extracellular medium.

-

Add the AAPH solution to induce cellular oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

-

The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.

-

The results are expressed as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.[17][18]

-

Visualizations

4.1. Signaling Pathway

Caption: Keap1-Nrf2 signaling pathway activation by (E)-Naringenin Chalcone.

4.2. Experimental Workflow

Caption: General workflow for in vitro antioxidant activity assessment.

References

- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. researchgate.net [researchgate.net]

- 7. Naringenin protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijcea.org [ijcea.org]

- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Effects of (E)-Naringenin Chalcone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Naringenin chalcone (B49325), a naturally occurring flavonoid predominantly found in tomatoes, has emerged as a promising candidate for anti-inflammatory drug development.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of (E)-Naringenin chalcone, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The core anti-inflammatory activities of (E)-Naringenin chalcone are attributed to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and to inhibit the production of pro-inflammatory mediators. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanisms of Action

(E)-Naringenin chalcone exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. It effectively suppresses the production of key pro-inflammatory mediators, inhibits inflammatory enzymes, and modulates critical signaling cascades involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

(E)-Naringenin chalcone has been demonstrated to significantly inhibit the production of several pro-inflammatory cytokines and chemokines in a dose-dependent manner. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Nitric Oxide (NO).[1] Similar inhibitory effects on TNF-α and MCP-1 were also observed in a co-culture system of 3T3-L1 adipocytes and RAW 264.7 macrophages, suggesting its potential to mitigate inflammation in the context of obesity.[1] Furthermore, in a mouse model of allergic asthma, oral administration of (E)-Naringenin chalcone suppressed the production of Th2 cytokines by splenic CD4+ T cells.[3][4]

Suppression of Inflammatory Enzymes

The expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response, leading to the production of NO and prostaglandins, respectively. While direct inhibition of iNOS and COX-2 by naringenin (B18129) chalcone derivatives has been suggested, a primary mechanism appears to be the inhibition of their de novo synthesis.[5][6] Studies on the related compound naringenin have shown a dose-dependent inhibition of iNOS and COX-2 expression in LPS-stimulated macrophages and microglia.[7] This upstream regulation of inflammatory enzyme expression is a key aspect of the anti-inflammatory profile of (E)-Naringenin chalcone.

Modulation of Key Signaling Pathways

The NF-κB signaling pathway is a central regulator of inflammation. (E)-Naringenin chalcone, along with other chalcones, has been shown to inhibit the activation of NF-κB.[8][9][10][11] This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes, which include a wide array of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[12][13] The inhibition of NF-κB activation is a critical mechanism underlying the broad-spectrum anti-inflammatory effects of (E)-Naringenin chalcone.

Caption: Inhibition of the NF-κB signaling pathway by (E)-Naringenin chalcone.

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. While research on (E)-Naringenin chalcone's specific effects on this pathway is ongoing, studies on the parent compound naringenin show significant inhibition of the phosphorylation of Akt and MAPKs in LPS-stimulated microglial cells.[12] By modulating these pathways, naringenin and its derivatives can suppress the downstream activation of transcription factors that drive inflammatory gene expression.[14][15][16][17][18][19]

Caption: Modulation of the MAPK signaling pathway by (E)-Naringenin chalcone.

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Several chalcones have been identified as inhibitors of the NLRP3 inflammasome.[20][21] They can act on both the priming step, by inhibiting NF-κB activation and subsequent upregulation of inflammasome components, and the activation step, by blocking processes like ATP-mediated potassium efflux.[20][21] While direct evidence for (E)-Naringenin chalcone is still emerging, studies on naringenin demonstrate its ability to suppress microglial NLRP3 inflammasome activation.[22][23]

Caption: Inhibition of the NLRP3 inflammasome pathway by (E)-Naringenin chalcone.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of (E)-Naringenin chalcone has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of (E)-Naringenin Chalcone

| Cell Line | Stimulant | Compound Concentration | Measured Mediator | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | LPS | 25-200 µM | MCP-1, TNF-α, NO | Dose-dependent inhibition | [3] |

| RAW 264.7 Macrophages | LPS | Not specified | TNF-α, MCP-1, NO | Dose-dependent inhibition | [1] |

| 3T3-L1 Adipocytes + RAW 264.7 Macrophages | Co-culture | Not specified | TNF-α, MCP-1, NO | Dose-dependent inhibition | [1] |

Table 2: In Vivo Anti-inflammatory Effects of (E)-Naringenin Chalcone

| Animal Model | Inflammatory Agent | Compound Dose & Route | Outcome Measure | % Inhibition / Effect | Reference |

| BALB/c Mice | Ovalbumin (Allergic Asthma) | 0.8 mg/kg; p.o.; daily | Eosinophilic airway inflammation, Airway hyperresponsiveness, Th2 cytokine production | Significant suppression | [3][4] |

| CD-1 Mice | Arachidonic Acid (AA) | 2% topical application | Ear Edema | 42% reduction | [24][25] |

| CD-1 Mice | Tetradecanoylphorbol-13-acetate (TPA) | 1% topical application | Ear Edema | 27% reduction | [25] |

| CD-1 Mice | IgE-mediated | 0.02%; i.v. | Passive Cutaneous Anaphylaxis | Strong antiallergic activity | [24] |

| CD-1 Mice | IgE-mediated | 2% topical application | Passive Cutaneous Anaphylaxis | Strong antiallergic activity | [24] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory effects of (E)-Naringenin chalcone.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the effect of (E)-Naringenin chalcone on the production of inflammatory mediators in LPS-stimulated macrophages.[26]

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of (E)-Naringenin chalcone for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.

-

Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and phosphorylated proteins of the NF-κB and MAPK pathways.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory compounds.[27][28][29]

-

Animals: Wistar or Sprague-Dawley rats are typically used. They are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of (E)-Naringenin chalcone.

-

Compound Administration: The test compound, (E)-Naringenin chalcone, is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a set time (e.g., 1 hour) before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated groups with the carrageenan-only group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

(E)-Naringenin chalcone demonstrates significant anti-inflammatory properties through its ability to inhibit the production of pro-inflammatory mediators, suppress key inflammatory enzymes, and modulate the NF-κB, MAPK, and potentially the NLRP3 inflammasome signaling pathways. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for a variety of inflammatory conditions. The detailed experimental protocols provided herein offer a framework for further investigation and development of this promising natural compound. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in chronic models of inflammation, to fully elucidate its therapeutic potential.

References

- 1. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Novel anti-inflammatory chalcone derivatives inhibit the induction of nitric oxide synthase and cyclooxygenase-2 in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The citrus flavonone naringenin reduces lipopolysaccharide-induced inflammatory pain and leukocyte recruitment by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Naringenin suppresses growth of human placental choriocarcinoma via reactive oxygen species-mediated P38 and JNK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps-Structure-Activity-Relationship and Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Naringenin Produces Neuroprotection Against LPS-Induced Dopamine Neurotoxicity via the Inhibition of Microglial NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. carrageenan induced paw: Topics by Science.gov [science.gov]

(E)-Naringenin Chalcone: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Naringenin chalcone (B49325), a flavonoid predominantly found in tomato skin, is a bioactive compound with a growing body of research highlighting its therapeutic potential.[1][2] As an open-chain precursor to the flavanone (B1672756) naringenin (B18129), it exhibits distinct and potent biological activities, including anti-inflammatory, anticancer, antioxidant, anti-allergic, and metabolic-regulating properties.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action

(E)-Naringenin chalcone exerts its pleiotropic effects by modulating multiple cellular signaling pathways and molecular targets.

Anti-inflammatory and Anti-allergic Mechanisms

A primary mechanism of naringenin chalcone is the potent suppression of inflammatory and allergic responses. It has been demonstrated to inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264 macrophages, naringenin chalcone dose-dependently inhibits the production of tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and nitric oxide (NO).[3][4] This effect is also observed in a co-culture model of 3T3-L1 adipocytes and RAW 264 macrophages, a system that mimics the inflammatory state of obese adipose tissue.[4]

The anti-allergic activity is linked to its ability to stabilize mast cells. Studies show it effectively inhibits histamine (B1213489) release from mast cells, a critical event in the initiation of allergic reactions.[2][5] Furthermore, in animal models of allergic asthma, naringenin chalcone reduces eosinophilic airway inflammation and suppresses the production of Th2 cytokines by CD4+ T cells.[6]

Anticancer Activity

Naringenin chalcone demonstrates significant anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation. In U87MG human glioblastoma cells, it induces apoptosis in a dose-dependent manner, characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies.[3] It also inhibits the proliferation of SENCAR mouse skin transformed cells.[6] The anticancer effects may be mediated through the modulation of critical cell survival pathways, such as the PI3K/Akt signaling pathway.[7]

Metabolic Regulation

In the context of metabolic health, naringenin chalcone improves the function of adipocytes. It significantly promotes both the gene expression and protein secretion of adiponectin, an insulin-sensitizing hormone, in 3T3-L1 adipocytes.[3][8] This action is mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[8] DNA microarray analysis has revealed that naringenin chalcone also upregulates genes associated with mitochondrial energy metabolism, further supporting its insulin-sensitizing effects.[8]

Antioxidant Properties

As a polyphenol, naringenin chalcone possesses intrinsic antioxidant activity. It can scavenge free radicals through a hydrogen-atom-abstraction or an electron-transfer plus H⁺-transfer mechanism.[9] Comparative analyses have shown that its antioxidant potential is greater than that of its cyclized form, naringenin, a difference attributed to the presence of a phenolic -OH group and an unsaturated C=C bond that are lost upon cyclization.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: Summary of In Vitro Efficacy of (E)-Naringenin Chalcone

| Cell Line | Treatment/Stimulant | Concentration Range | Key Effect | Quantitative Outcome | Citation(s) |

| RAW 264 Macrophages | Lipopolysaccharide (LPS) | 25-200 µM | Inhibition of Inflammatory Mediators | Dose-dependent inhibition of TNF-α, MCP-1, and NO production. | [3][4] |

| U87MG Glioblastoma | Naringenin Chalcone | 0-100 µM (48h) | Induction of Apoptosis | Dose-dependent increase in apoptotic cells. | [3] |

| 3T3-L1 Adipocytes | Naringenin Chalcone | 25-100 µM | Increased Adiponectin Production | 8.0-fold increase in gene expression; 2.2-fold increase in protein secretion. | [8] |

| 3T3-L1 Adipocytes | Naringenin Chalcone | 25-100 µM | Increased AdipoR2 Expression | 1.8-fold increase in AdipoR2 mRNA levels. | [8] |

| SENCAR Mouse Skin Cells | Naringenin Chalcone | N/A | Inhibition of Proliferation | IC50 = 92 µg/ml (SST cells), 184 µg/ml (SST-T cells). | [6] |

Table 2: Summary of In Vivo Efficacy of (E)-Naringenin Chalcone

| Animal Model | Disease Model | Dosage | Route of Administration | Key Outcome | Citation(s) |

| BALB/c Mice | Ovalbumin-induced Allergic Asthma | 0.8 mg/kg (daily) | Oral (p.o.) | Reduced airway hyperresponsiveness, eosinophil infiltration, and Th2 cytokine production. | [6] |

| Balb/c Nude Mice | U87MG Glioblastoma Xenograft | 5-80 mg/kg (24 days) | N/A | Reduced tumor volume and weight. | [3] |

| CD-1 Mice | IgE-mediated Passive Cutaneous Anaphylaxis | 0.02% | Intravenous (i.v.) | Inhibition of the anaphylactic response. | [3] |

| Mouse Model | TPA-induced Ear Edema | N/A | Topical | Reduction in ear edema. | [6] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows associated with (E)-Naringenin Chalcone's mechanism of action.

Caption: Anti-inflammatory action of (E)-Naringenin Chalcone in macrophages.

Caption: Postulated anticancer mechanism via PI3K/Akt pathway inhibition.

Caption: Metabolic regulation in adipocytes via PPARγ activation.

Caption: Workflow for in vitro anti-inflammatory mediator analysis.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of (E)-Naringenin Chalcone's bioactivity.

Cell Culture and Treatment

-

Cell Lines: RAW 264 (murine macrophage), 3T3-L1 (murine pre-adipocyte), and U87MG (human glioblastoma) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Adipocyte Differentiation: For experiments with 3T3-L1 adipocytes, differentiation is induced post-confluence using a standard cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and insulin.

-

LPS Stimulation: To induce an inflammatory response in RAW 264 macrophages, cells are treated with lipopolysaccharide (LPS) from E. coli at a typical concentration of 1 µg/mL.

-

Naringenin Chalcone Treatment: (E)-Naringenin chalcone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in culture medium to the final desired concentrations (e.g., 25-200 µM). Control groups receive an equivalent volume of DMSO vehicle.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent system. A standard curve is generated using sodium nitrite. Absorbance is read at 540 nm.

-

Cytokine Quantification (ELISA): The concentrations of TNF-α and MCP-1 in the culture supernatant are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Apoptosis Assessment

-

Morphological Analysis: U87MG cells are seeded, treated with naringenin chalcone (0-100 µM) for 48 hours, and observed under a phase-contrast microscope. Apoptotic cells are identified by characteristic morphological changes, including cell shrinkage, membrane blebbing, and the formation of condensed apoptotic bodies.

Gene Expression Analysis

-

RNA Extraction and RT-qPCR: Total RNA is extracted from treated 3T3-L1 adipocytes using a suitable reagent like TRIzol. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (qPCR) is performed using gene-specific primers for adiponectin, AdipoR2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.

-

DNA Microarray: For global gene expression profiling, total RNA from control and naringenin chalcone-treated adipocytes is labeled and hybridized to a microarray chip (e.g., Affymetrix). The resulting data is analyzed to identify differentially expressed genes, which are then subjected to Gene Ontology (GO) analysis to identify enriched biological pathways.

PPARγ Activation Assay

-

Reporter Gene Assay: Cells are co-transfected with a plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene and a PPARγ expression vector. Following transfection, cells are treated with naringenin chalcone. PPARγ activation is quantified by measuring luciferase activity, which is normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

Conclusion

(E)-Naringenin chalcone is a multi-target flavonoid with well-defined mechanisms of action against inflammation, cancer, and metabolic dysregulation. Its ability to inhibit key inflammatory cytokines, induce apoptosis in cancer cells, and activate the PPARγ-adiponectin axis provides a strong scientific rationale for its further development as a therapeutic agent. The data and protocols summarized herein offer a foundational resource for researchers aiming to build upon the current understanding of this promising natural compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Buy Naringenin chalcone | 73692-50-9 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and quantification of metabolites of orally administered naringenin chalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. View of Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway [banglajol.info]

- 8. Naringenin chalcone improves adipocyte functions by enhancing adiponectin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical structure and properties of (E)-Naringenin chalcone

An In-depth Technical Guide to (E)-Naringenin Chalcone (B49325)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Naringenin chalcone, a naturally occurring chalconoid, serves as a biosynthetic precursor to naringenin, a well-known flavonoid predominantly found in citrus fruits and tomatoes.[1][2] Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This structural motif imparts a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiallergic activities.[2][4][5] (E)-Naringenin chalcone, specifically, has garnered significant interest in the scientific community for its potential therapeutic applications, stemming from its ability to modulate key cellular signaling pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, synthesis, and key experimental protocols for its biological evaluation.

Chemical Structure and Physicochemical Properties

(E)-Naringenin chalcone, also known as 2',4,4',6'-Tetrahydroxychalcone, is a polyphenol with a chemical structure that features four hydroxyl groups distributed across its two aromatic rings.[6][7] This arrangement is crucial for its biological activity, particularly its antioxidant capacity.

Table 1: Chemical and Physicochemical Properties of (E)-Naringenin Chalcone

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [1][8][9] |

| Molecular Formula | C₁₅H₁₂O₅ | [6][7][10] |

| Molecular Weight | 272.25 g/mol | [1][6][10] |

| CAS Number | 73692-50-9 | [6][7][10] |

| Appearance | Light yellow to orange solid | [4][7] |

| Melting Point | 173-174 °C | [4][7] |

| Boiling Point | 538.7 ± 50.0 °C (Predicted) | [7][11] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Insoluble in water. | [4][7][10][12] |

| logP | 2.8 (Predicted) | [8][11] |

| Hydrogen Bond Donors | 4 | [8][11] |

| Hydrogen Bond Acceptors | 5 | [8][11] |

Spectroscopic Properties

The structural elucidation of (E)-Naringenin chalcone is confirmed through various spectroscopic techniques. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for (E)-Naringenin Chalcone

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic and vinylic protons are observed. The trans configuration is confirmed by a large coupling constant (J ≈ 15 Hz) for the alkenyl protons. | [13][14] |

| ¹³C NMR | Signals include those for the carbonyl carbon (~190 ppm), alkenyl carbons, and aromatic carbons. | [13][14][15] |

| UV-Vis Spectroscopy | Exhibits strong absorbance maxima characteristic of the chalcone scaffold. | [16] |

| Infrared (IR) Spectroscopy | Characteristic peaks include those for hydroxyl (O-H) stretching, carbonyl (C=O) stretching (~1650 cm⁻¹), and C=C stretching. | [13] |

| Mass Spectrometry | The exact mass is approximately 272.068 g/mol . | [11][17] |

Synthesis and Experimental Workflows

(E)-Naringenin chalcone is typically synthesized via a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with a benzaldehyde.

General Synthesis Workflow

The synthesis of (E)-Naringenin chalcone can be visualized as a straightforward workflow.

References

- 1. Buy Naringenin chalcone | 73692-50-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. NARINGENIN CHALCONE CAS#: 73692-50-9 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 7. NARINGENIN CHALCONE | 73692-50-9 [chemicalbook.com]

- 8. plantaedb.com [plantaedb.com]

- 9. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-Naringenin chalcone Supplier | CAS 73692-50-9 | AOBIOUS [aobious.com]

- 11. Naringenin chalcone|lookchem [lookchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. ijcea.org [ijcea.org]

- 17. PubChemLite - Naringenin chalcone (C15H12O5) [pubchemlite.lcsb.uni.lu]

(E)-Naringenin Chalcone: A Linchpin in Flavonoid Biosynthesis and a Scaffold for Drug Discovery

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Abstract

(E)-Naringenin chalcone (B49325), a vibrant yellow plant secondary metabolite, occupies a central and indispensable position in the intricate flavonoid biosynthesis pathway. As the direct product of the enzyme chalcone synthase, it serves as the foundational precursor for a vast array of flavonoids, including flavanones, flavones, flavonols, and anthocyanins. This technical guide provides a comprehensive exploration of the biosynthesis of (E)-naringenin chalcone, its enzymatic conversion, and the complex transcriptional regulation governing its production. Furthermore, this document delves into the significant biological activities of naringenin (B18129) chalcone and its derivatives, highlighting their potential as scaffolds in modern drug discovery and development. Detailed experimental protocols for synthesis, quantification, and enzyme activity assays are provided, alongside structured data and visual pathway representations to facilitate a deeper understanding for researchers in the field.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they play crucial roles in pigmentation, UV protection, and defense against pathogens.[1] Their significance extends to human health, with a growing body of evidence supporting their antioxidant, anti-inflammatory, and anticancer properties. At the heart of flavonoid biosynthesis lies (E)-Naringenin chalcone (2′,4,4′,6′-tetrahydroxychalcone), the product of the first committed step in this pathway.[2][3]

The formation of naringenin chalcone is catalyzed by chalcone synthase (CHS), a type III polyketide synthase.[4] This enzyme facilitates a Claisen condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA.[5][6] Subsequently, (E)-naringenin chalcone can undergo spontaneous or enzyme-catalyzed intramolecular cyclization to form the flavanone (B1672756) naringenin, a reaction efficiently mediated by chalcone isomerase (CHI).[7][8] This isomerization is a critical branching point, leading to the synthesis of a wide spectrum of flavonoid subclasses.

The regulation of naringenin chalcone production is tightly controlled at the transcriptional level, primarily by a conserved protein complex known as the MBW complex, which consists of MYB, bHLH, and WD40-repeat proteins.[9][10][11][12] This intricate regulatory network ensures the precise spatiotemporal production of flavonoids in response to developmental and environmental cues.

Beyond its fundamental role in plant biology, naringenin chalcone and its synthetic derivatives have garnered significant interest in medicinal chemistry. Their α,β-unsaturated ketone moiety and polyphenolic nature confer a range of biological activities, making them promising lead compounds for the development of novel therapeutics.[13][14] This guide aims to provide a detailed technical overview of (E)-naringenin chalcone, from its biosynthesis to its potential applications, equipping researchers with the foundational knowledge and practical methodologies for its study.

Biosynthesis of (E)-Naringenin Chalcone

The biosynthesis of (E)-naringenin chalcone is a key process within the broader phenylpropanoid pathway.

The Phenylpropanoid Pathway: Precursor Supply

The journey to naringenin chalcone begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, the starter molecule for chalcone synthesis.

The Role of Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the pivotal enzyme that catalyzes the formation of (E)-naringenin chalcone. It orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. The reaction mechanism involves a series of decarboxylation and condensation steps, ultimately leading to the formation of a tetraketide intermediate that cyclizes to yield naringenin chalcone.[4] The active site of CHS contains a catalytic triad (B1167595) of Cys, His, and Asn residues that are crucial for its function.[15]

Isomerization to Naringenin by Chalcone Isomerase (CHI)

(E)-Naringenin chalcone can spontaneously cyclize to form the flavanone naringenin. However, this reaction is significantly accelerated in vivo by the enzyme chalcone isomerase (CHI).[7][8] CHI catalyzes the stereospecific intramolecular cyclization of the chalcone, leading to the formation of (2S)-naringenin. This step is critical as it channels the metabolic flux towards the various branches of the flavonoid pathway. The reaction mechanism of CHI is proposed to involve the binding of the ionized chalcone in a conformation that facilitates ring closure.[7][16]

Diagram of the Flavonoid Biosynthesis Pathway

Caption: The central role of (E)-Naringenin Chalcone in the flavonoid biosynthesis pathway.

Transcriptional Regulation of Flavonoid Biosynthesis

The expression of the structural genes involved in flavonoid biosynthesis, including CHS and CHI, is meticulously regulated at the transcriptional level. This regulation is primarily orchestrated by a ternary protein complex known as the MBW complex.[9]

The MBW complex is composed of:

-

R2R3-MYB transcription factors: These proteins provide specificity by binding to the promoters of target genes.[11]

-

basic Helix-Loop-Helix (bHLH) transcription factors: These act as co-activators and are essential for the activity of the complex.[10]

-

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, facilitating the interaction between the MYB and bHLH components.[12]

The assembly and activity of the MBW complex are influenced by various developmental and environmental signals, allowing for the precise control of flavonoid production in different tissues and at different times.

Diagram of the MBW Regulatory Complex

Caption: The MBW complex regulating flavonoid biosynthesis gene expression.

Biological Activities and Drug Development Potential

(E)-Naringenin chalcone and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Antioxidant and Anti-inflammatory Properties

The polyphenolic structure of naringenin chalcone endows it with potent antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.[17] It has also been shown to possess anti-inflammatory and anti-allergic effects by inhibiting the release of histamine (B1213489) and other inflammatory mediators.[3][17]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of naringenin chalcone and its synthetic analogs. These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.[2][3] The α,β-unsaturated ketone system is a key structural feature for this activity, acting as a Michael acceptor.

Other Biological Activities

Naringenin chalcone has also been reported to have antidiabetic and neuroprotective effects.[3] The diverse biological profile of the chalcone scaffold has spurred the synthesis of numerous derivatives to explore structure-activity relationships (SAR) and optimize their therapeutic potential.[13][14][18]

Table 1: Selected Biological Activities of (E)-Naringenin Chalcone and its Derivatives

| Compound | Biological Activity | Cell Line/Model | IC50 / Effective Concentration |

| (E)-Naringenin Chalcone | Inhibition of cell proliferation | SENCAR mouse skin transformed (SST) cells | 92 µg/mL[2] |

| (E)-Naringenin Chalcone | Inhibition of cell proliferation | SENCAR mouse skin transformed tumor (SST-T) cells | 184 µg/mL[2] |

| (E)-Naringenin Chalcone | Antioxidant (DPPH radical scavenging) | In vitro assay | Lower IC50 than naringenin and apigenin[19] |

| Naringenin derivative 1 | Antioxidant (DPPH radical scavenging) | In vitro assay | 6.864 ± 0.020 µM[13] |

| Chalcone derivative 180 | Anticancer | MCF-7 (breast cancer) | 0.18 ± 0.094 μM[20] |

| Chalcone derivative 180 | Anticancer | A549 (lung cancer) | 0.66 ± 0.071 μM[20] |

| Chalcone derivative 180 | Anticancer | DU-145 (prostate cancer) | 1.03 ± 0.45 μM[20] |

| Chalcone derivative 180 | Anticancer | MDA-MB-231 (breast cancer) | 0.065 ± 0.082 μM[20] |

Experimental Protocols

Chemical Synthesis of (E)-Naringenin Chalcone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones.[21][22][23][24][25]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Ice

Procedure:

-

Dissolve equimolar amounts of 2',4',6'-trihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Prepare a solution of NaOH in water and add it dropwise to the flask while stirring at room temperature or in an ice bath.

-

Continue stirring the reaction mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl until a yellow precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure (E)-naringenin chalcone.